molecular formula C18H17ClN2O B2554676 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide CAS No. 852137-36-1

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2554676
CAS No.: 852137-36-1
M. Wt: 312.8
InChI Key: DDPGYPRQYUUJMZ-UHFFFAOYSA-N
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Description

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole moiety, which is further substituted with a chloro group and a dimethyl group.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific interaction between 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

The exact biochemical pathways affected by 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell growth, and more .

Result of Action

The molecular and cellular effects of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Based on the known activities of indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted products with various functional groups replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is unique due to the presence of both chloro and dimethyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups with the indole and benzamide moieties makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPGYPRQYUUJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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